Cas no 71571-26-1 (Cyclohexanone, 2,2'-methylenebis[6-[(4-methoxyphenyl)methylene]-)

Cyclohexanone, 2,2'-methylenebis[6-[(4-methoxyphenyl)methylene]- structure
71571-26-1 structure
Product name:Cyclohexanone, 2,2'-methylenebis[6-[(4-methoxyphenyl)methylene]-
CAS No:71571-26-1
MF:C29H32O4
MW:444.56198
CID:545369
PubChem ID:71404635

Cyclohexanone, 2,2'-methylenebis[6-[(4-methoxyphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone, 2,2'-methylenebis[6-[(4-methoxyphenyl)methylene]-
    • 2-[(4-methoxyphenyl)methylidene]-6-[[3-[(4-methoxyphenyl)methylidene]-2-oxocyclohexyl]methyl]cyclohexan-1-one
    • DTXSID70825469
    • 2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}
    • 71571-26-1
    • Inchi: InChI=1S/C29H32O4/c1-32-26-13-9-20(10-14-26)17-22-5-3-7-24(28(22)30)19-25-8-4-6-23(29(25)31)18-21-11-15-27(33-2)16-12-21/h9-18,24-25H,3-8,19H2,1-2H3
    • InChI Key: KMDSHHOHXQMOMO-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C=C2CCCC(C2=O)CC3CCCC(=CC4=CC=C(C=C4)OC)C3=O

Computed Properties

  • Exact Mass: 444.23016
  • Monoisotopic Mass: 444.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • Topological Polar Surface Area: 52.6Ų
  • XLogP3: 6.1

Experimental Properties

  • PSA: 52.6

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